Glucocerebrosidase-IN-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. The inhibition of glucocerebrosidase has significant implications in the study and treatment of lysosomal storage disorders such as Gaucher disease and neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Glucocerebrosidase-IN-1 (hydrochloride) requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Glucocerebrosidase-IN-1 (hydrochloride) primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucocerebrosidase-IN-1 (hydrochloride) include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Glucocerebrosidase-IN-1 (hydrochloride) are typically derivatives with enhanced inhibitory properties. These derivatives are characterized by their ability to bind more effectively to the active site of glucocerebrosidase, thereby increasing their potency .
Scientific Research Applications
Glucocerebrosidase-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity .
Biology: In biological research, Glucocerebrosidase-IN-1 (hydrochloride) is employed to investigate the role of glucocerebrosidase in cellular processes and to understand the molecular basis of lysosomal storage disorders .
Medicine: In medicine, this compound is used in the development of therapeutic strategies for diseases such as Gaucher disease and Parkinson’s disease. It helps in identifying potential drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, Glucocerebrosidase-IN-1 (hydrochloride) is utilized in the screening of new drugs and in the optimization of drug formulations to enhance their stability and bioavailability .
Mechanism of Action
Glucocerebrosidase-IN-1 (hydrochloride) exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide into glucose and ceramide, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, which are essential for its enzymatic activity .
Comparison with Similar Compounds
- Imiglucerase
- Velaglucerase alfa
- Eliglustat
Comparison: Glucocerebrosidase-IN-1 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike other similar compounds, it has a lower IC50 value, indicating its superior inhibitory activity. Additionally, its chemical structure allows for better binding to the active site of the enzyme, enhancing its effectiveness .
Properties
Molecular Formula |
C13H28ClNO3 |
---|---|
Molecular Weight |
281.82 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
InChI Key |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
Canonical SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.